2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide
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Overview
Description
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and physical properties.
Scientific Research Applications
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Materials Science: The compound’s unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the reaction of 3-fluoro-4-methylaniline with a suitable spirocyclic precursor under acidic conditions to form the spirocyclic intermediate.
Introduction of the phenylsulfonyl group: The spirocyclic intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to introduce the phenylsulfonyl group.
Formation of the acetamide moiety: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of This compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced spirocyclic amine.
Substitution: Formation of substituted spirocyclic derivatives.
Mechanism of Action
The mechanism of action of 2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide: can be compared with other similar compounds to highlight its uniqueness:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a different core structure but shares some functional groups.
N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene) palmitic anhydride: This compound has a similar fluorinated aromatic ring but differs in its overall structure and functional groups.
The unique spirocyclic structure and the presence of the phenylsulfonyl group make This compound distinct from other compounds, contributing to its specific chemical and biological properties.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O5S/c1-16-7-8-17(15-19(16)23)24-20(27)21(28)25-11-9-22(10-12-25)26(13-14-31-22)32(29,30)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCZGJXMKOYRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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